N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide
Brand Name: Vulcanchem
CAS No.: 1076199-64-8
VCID: VC0025817
InChI: InChI=1S/C16H29NO5Si/c1-11(22-23(7,8)15(2,3)4)16(5,6)14(20)21-17-12(18)9-10-13(17)19/h11H,9-10H2,1-8H3
SMILES: CC(C(C)(C)C(=O)ON1C(=O)CCC1=O)O[Si](C)(C)C(C)(C)C
Molecular Formula: C16H29NO5Si
Molecular Weight: 343.495

N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide

CAS No.: 1076199-64-8

Cat. No.: VC0025817

Molecular Formula: C16H29NO5Si

Molecular Weight: 343.495

* For research use only. Not for human or veterinary use.

N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide - 1076199-64-8

Specification

CAS No. 1076199-64-8
Molecular Formula C16H29NO5Si
Molecular Weight 343.495
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylbutanoate
Standard InChI InChI=1S/C16H29NO5Si/c1-11(22-23(7,8)15(2,3)4)16(5,6)14(20)21-17-12(18)9-10-13(17)19/h11H,9-10H2,1-8H3
Standard InChI Key ZSJZQTOBJOVMEI-UHFFFAOYSA-N
SMILES CC(C(C)(C)C(=O)ON1C(=O)CCC1=O)O[Si](C)(C)C(C)(C)C

Introduction

Chemical Identity and Structure

Basic Information

N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide is a precisely defined chemical entity with established identifiers in the chemical registry system. The compound is uniquely identified by its CAS number and specific molecular characteristics as outlined below:

PropertyValue
CAS Number1076199-64-8
Molecular FormulaC16H29NO5Si
Molecular Weight343.495 g/mol
Alternative Name1-[(3-{[Dimethyl(2-methyl-2-propanyl)silyl]oxy}-2,2-dimethylbutanoyl)oxy]-2,5-pyrrolidinedione
ClassificationAliphatics and Heterocycles

The compound contains both aliphatic and heterocyclic structural components, which contribute to its versatility in chemical applications. Its identity is well-established in chemical databases, making it traceable and identifiable for research purposes .

Structural Characteristics

The molecular structure of N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide contains several key functional groups that determine its chemical reactivity and applications. The most notable feature is the tert-butyldimethylsilyloxy (TBDMS) group, which serves as a protecting group for alcohols. This protection can be selectively removed under acidic conditions, making the compound particularly useful in multi-step organic synthesis processes.

The succinimide component forms an important part of the molecule, creating an activated ester that facilitates nucleophilic substitution reactions. This characteristic makes the compound valuable as a reagent in various synthetic pathways. The 2,2-dimethylbutyryloxy segment provides additional steric hindrance that can influence the reactivity and selectivity in chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide determine its behavior in laboratory settings and influence its handling requirements:

PropertyValue
Exact Mass343.18100
Polar Surface Area (PSA)72.91000
LogP2.96800
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

The logP value of 2.96800 indicates moderate lipophilicity, suggesting the compound has a relatively balanced distribution between aqueous and organic phases . This property is important for understanding how the compound might behave in biological systems or reaction media. The polar surface area (PSA) of 72.91000 provides insight into the compound's potential for membrane permeability and bioavailability, which could be relevant for pharmaceutical applications .

Applications and Uses

Role in Organic Synthesis

N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide serves as a valuable intermediate in organic synthesis pathways. Its primary utility stems from the TBDMS protecting group, which can selectively protect alcohol functionalities during complex synthetic sequences. This selective protection is crucial when working with molecules containing multiple reactive sites.

The compound facilitates controlled reactivity in organic transformations, making it particularly useful in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals. Synthetic chemists utilize this compound when precise control over reaction sites is required, allowing for selective modifications of target molecules.

Research laboratories frequently employ this compound in the development of new synthetic methodologies and the exploration of novel reaction pathways. Its ability to participate in selective transformations makes it a valuable tool in the synthetic chemist's arsenal.

Hazard TypeClassificationHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
STOT-SE (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

These hazard classifications indicate that the compound poses moderate health risks upon exposure, particularly affecting the skin, eyes, and respiratory system . Understanding these hazards is essential for implementing appropriate safety measures when working with this compound.

Availability and Sourcing

Supplier CategoryRepresentative Companies
Research Chemical SuppliersVulcan Chem, Angene Chemical
Pharmaceutical Intermediates VendorsEOS Med Chem
Global DistributorsCompanies in the United States, Canada, India, and China

Suppliers like Beijing Baolingwei Technology Co., Ltd. and Kai Shi (Shanghai) Technology Co., Ltd. are among the companies that offer this compound. EOS Med Chem is identified as a vendor providing this compound for pharmaceutical applications .

Research Findings and Future Directions

Current Research

Research involving N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide is primarily focused on its applications in organic synthesis, particularly in the development of new pharmaceuticals and materials. The compound's versatility as a protecting group and reagent makes it a valuable tool in synthetic chemistry research.

Current research efforts appear to be directed toward exploring novel synthetic pathways and methodologies that utilize this compound's unique structural features. The silyl ether protection strategy enabled by this compound continues to be an area of interest for researchers developing complex molecule syntheses.

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